(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H22N2O4S2
- Molecular Weight : 418.5 g/mol
- CAS Number : 896354-47-5
Synthesis
The synthesis of this compound involves several steps that include the formation of the benzothiazole ring and subsequent modifications to introduce the methylsulfonyl and methoxyethyl groups. Various synthetic routes have been explored to enhance yield and purity, with methods including multi-component reactions and the use of specific catalysts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The biological evaluation typically involves assessing its effects on various cancer cell lines, such as:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
The compound has shown significant inhibition of cell proliferation in these lines through mechanisms that include:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of migration
For example, a related study demonstrated that a benzothiazole derivative significantly reduced cell viability in A431 and A549 cells at concentrations of 1, 2, and 4 μM, leading to increased apoptosis rates and decreased expression levels of inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties . The compound's ability to inhibit the production of pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. The dual action against cancer and inflammation suggests a promising therapeutic avenue.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- AKT and ERK Signaling Pathways : Inhibition of these pathways has been linked to reduced cell survival in cancer cells.
- Cell Cycle Regulation : The compound may induce G1 phase arrest, preventing cancer cells from proliferating.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects on A431 and A549 cells. The lead compound exhibited a dose-dependent reduction in cell viability, with flow cytometry confirming increased apoptosis rates .
- Inflammatory Response Assessment : In experiments using RAW264.7 macrophages, treatment with the compound led to a significant decrease in IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Other Benzothiazole Derivatives
Compound | Structure Features | Biological Activity |
---|---|---|
Compound B7 | Benzothiazole core with nitro group | Anticancer |
Compound 4i | Substituted benzothiazole | Anticancer |
This compound | Unique functional groups including sulfonamide | Anticancer & anti-inflammatory |
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-11-14(2)18-17(12-13)22(9-10-26-3)20(27-18)21-19(23)15-5-7-16(8-6-15)28(4,24)25/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXXROJSDLHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.